![molecular formula C28H23N3O3S B2979173 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922911-88-4](/img/structure/B2979173.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been studied for its potential as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has shown modest potency at the human M4 receptor and excellent efficacy, as well as selectivity versus other muscarinic subtypes .
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on synthesizing and evaluating a series of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, identifying potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This research highlights the chemical synthesis and potential application of similar compounds in medical research (Borzilleri et al., 2006).
Biological and Pharmacological Activity
- Novel benzodifuranyl compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized with demonstrated anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, providing insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
- A variety of newly synthesized compounds, including those derived from benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups, have been screened for antimicrobial activity. Research in this area contributes to the understanding of these compounds' potential in addressing microbial and fungal infections (Patel et al., 2011).
Potential in Cancer Research
- Research on novel terpyridine-skeleton molecules, containing benzo[4,5]furo[3,2-b]pyridine core, has indicated significant potential in inhibiting tumor growth and metastasis. This includes the study of compounds with structural similarities to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide in cancer research (Kwon et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is part of a class of benzothiazole-based anti-tubercular compounds .
Mode of Action
The compound likely interacts with its target, leading to changes that inhibit the bacterium’s ability to grow and reproduce .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the growth and reproduction of Mycobacterium tuberculosis . .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, potentially aiding in the treatment of tuberculosis .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-19-15-16-24(33-2)25-26(19)35-28(30-25)31(18-20-10-8-9-17-29-20)27(32)22-13-6-7-14-23(22)34-21-11-4-3-5-12-21/h3-17H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOZPYFJSDJJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.